Liver protein p47 is primarily expressed in the liver and immune cells. It belongs to a family of proteins involved in electron transport and redox reactions, specifically those associated with the NADPH oxidase complex. This protein is classified under the category of regulatory proteins that modulate the activity of NADPH oxidase by facilitating the assembly of its subunits during the activation process.
The synthesis of liver protein p47 occurs through standard eukaryotic protein synthesis mechanisms involving transcription and translation. The gene encoding p47phox is transcribed into messenger RNA in the nucleus, which is then translated into protein in the cytoplasm.
Technical Details:
The molecular structure of liver protein p47 consists of several key domains that facilitate its function within the NADPH oxidase complex. It has a molecular weight of approximately 47 kilodaltons.
Data:
Liver protein p47 plays a pivotal role in the activation of NADPH oxidase, which catalyzes the reduction of oxygen to superoxide anions during the respiratory burst in phagocytes.
Technical Details:
The mechanism by which liver protein p47 exerts its effects involves several steps:
Data:
Liver protein p47 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its solubility is crucial for its function within cellular compartments.
Relevant Data:
Liver protein p47 has significant implications in various scientific fields:
Liver protein p47 (also designated UBXD10) is a 370-amino acid, 40.7 kDa multifunctional adaptor protein initially identified in complex with the AAA+ ATPase p97 in rat liver cytosol [1] [4]. Its domain architecture comprises three structurally and functionally distinct regions:
A key feature is the polyglutamate motif (residues 86–88), which mediates interactions with binding partners like formiminotransferase cyclodeaminase (FTCD). Mutations in this motif (E86K/E88K) abolish FTCD binding, underscoring its role as a protein interaction scaffold [4]. The linker regions between domains are unstructured, conferring flexibility for conformational adaptations during complex assembly [1].
Table 1: Domain Organization of p47
Domain | Residues | Key Structural Features | Functional Role |
---|---|---|---|
UBA | 1–45 | Three-helix bundle | Ubiquitin recognition |
Polyglutamate | 86–88 | Acidic residue cluster | FTCD binding |
SEP | 179–246 | βββααβ fold; parallel β-sheets | Self-association; p97 modulation |
UBX | 286–370 | Ubiquitin-like fold | p97 binding via hydrophobic pocket insertion |
UBA Domain: NMR studies reveal a compact three-helix bundle (RMSD 0.58 Å for heavy atoms) with high structural similarity to elongation factor Tu’s UBA domain (Z-score 5.1). This domain forms a stable complex with ubiquitin via hydrophobic interactions involving helices 1 and 3, positioning p47 to recognize mono-ubiquitin signals during Golgi membrane fusion [1].
SEP Domain: Exhibits a novel βββααβ fold (RMSD 1.2 Å), where β4 packs parallel to β1. This arrangement creates an oligomerization interface critical for p47 trimerization. Biochemical studies confirm SEP-driven self-association, which is abolished upon p97 binding, suggesting competitive regulation [1] [6]. The SEP domain also acts as a reversible competitive inhibitor of cathepsin L (Ki 1.5 μM), though the physiological implications of this activity remain under investigation [6].
UBX Domain: Features a ubiquitin-like β-grasp fold that inserts a conserved loop (S3/S4) into a hydrophobic pocket of p97’s N-domain. This interaction mimics ubiquitin binding and is essential for recruiting p97 to membrane fusion sites [1] [5].
Table 2: Structural Attributes of p47 Domains
Domain | Secondary Structure | Stability Metrics | Key Interactions |
---|---|---|---|
UBA | Three α-helices | RMSD: 0.58 Å (heavy atoms) | Ubiquitin via helices 1/3 |
SEP | βββααβ | RMSD: 1.20 Å; 71.2% favored Ramachandran | Self-association interface |
UBX | β-grasp fold | Conserved S3/S4 loop insertion | p97 N-domain hydrophobic pocket |
p47 forms a stable trimer via its SEP domain, enabling a 3:6 stoichiometric complex with the p97 hexamer [5] [8]. Cryo-EM structures (∼20 Å resolution) demonstrate nucleotide-dependent conformational shifts:
These rearrangements are facilitated by flexible linkers between p47 domains, permitting large-scale structural transitions. Biophysical analyses (isothermal titration calorimetry) confirm high-affinity binding (Kd 0.5 μM), with p47 acting as an allosteric modulator of p97’s catalytic cycle [5] [8].
Table 3: Nucleotide-Dependent Conformational States of p97–p47 Complex
Nucleotide State | p47 Positioning | p97 N-Domain Orientation | Functional Outcome |
---|---|---|---|
ATP-bound | Compact, central atop p97 | Fixed, rigid | ATPase inhibition; complex assembly |
ADP-bound | Peripheral, relaxed | Flexible, mobile | ATPase activation; SNARE disassembly |
Phosphorylation: During mitosis, Cdc2 kinase phosphorylates p47 at Ser140 within the SEP–UBX linker. This modification disrupts nuclear localization signals (NLSs: PPRKKSPN119–116 and RRRH172–175), forcing cytoplasmic redistribution. Phosphomimetic mutants (S140D) abrogate Golgi membrane binding, directly linking this PTM to mitotic Golgi disassembly [3].
Ubiquitination and SUMOylation: p47’s UBA domain engages in mono-ubiquitin recognition, essential for Golgi reassembly [1]. While direct ubiquitination of p47 is less characterized, bioinformatic analyses suggest UBXD family members (including p47) undergo regulatory ubiquitination that modulates p97 adaptor function. SUMOylation sites are predicted in the SEP domain, potentially influencing oligomerization or partner recruitment [7] [9].
These PTMs induce structural changes with functional consequences:
Table 4: Key Post-Translational Modifications of p47
PTM Type | Modification Site | Enzyme | Structural Impact | Functional Consequence |
---|---|---|---|---|
Phosphorylation | Ser140 (linker region) | Cdc2 kinase | Disrupts NLS conformation | Cytoplasmic translocation in mitosis |
Ubiquitination | UBA domain (Lys8, Lys35) | Not characterized | Stabilizes helix 3; enhances ubiquitin binding | Golgi membrane fusion efficiency |
SUMOylation (predicted) | SEP domain (Lys200) | Unknown | Potential oligomerization interface alteration | Adaptor scaffolding regulation |
The interplay between PTMs and structural dynamics positions p47 as a context-dependent regulator of p97-mediated processes, with implications for cellular homeostasis and disease.
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